1-(4-Fluorophenyl)-5-(methylthio)-1h-tetrazole
Description
1-(4-Fluorophenyl)-5-(methylthio)-1H-tetrazole is a heterocyclic compound featuring a tetrazole ring substituted at the 1-position with a 4-fluorophenyl group and at the 5-position with a methylthio (-SCH₃) moiety. The tetrazole ring, a five-membered aromatic structure with four nitrogen atoms, confers significant chemical stability and versatility, making it valuable in medicinal chemistry and materials science . This compound is typically synthesized via nucleophilic substitution or coupling reactions, as seen in related tetrazole derivatives .
Properties
Molecular Formula |
C8H7FN4S |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-5-methylsulfanyltetrazole |
InChI |
InChI=1S/C8H7FN4S/c1-14-8-10-11-12-13(8)7-4-2-6(9)3-5-7/h2-5H,1H3 |
InChI Key |
XIZNVTPCHBXVOI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN=NN1C2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Procedure
-
Synthesis of 1-(4-Fluorophenyl)-5-bromo-1H-tetrazole
-
Methylthio Substitution
Key Data
| Step | Reactants | Catalyst/Solvent | Temp/Time | Yield | Source |
|---|---|---|---|---|---|
| 1 | 5-Bromo-1H-tetrazole + 4-FPBA | XPhos Pd G3, toluene | 100°C, 3h | 60–76% | |
| 2 | Br → SCH substitution | CuI, DMF | 80°C, 12h | 70–85% |
Advantages : High regioselectivity; compatible with diverse boronic acids.
Limitations : Requires palladium catalysts and inert conditions.
Microwave-Assisted Cyclization of Nitriles
Procedure
Key Data
| Step | Reactants | Conditions | Yield | Source |
|---|---|---|---|---|
| 1 | 4-Fluorophenyl cyanide + NaN | Microwave, 160°C, 1h | 84% | |
| 2 | CN → SCH substitution | DMF, 80°C, 6h | 78% |
Advantages : Rapid reaction time; high atom economy.
Limitations : Specialized equipment (microwave reactor) required.
Mitsunobu Alkylation of 5-(Methylthio)-1H-tetrazole
Procedure
-
Synthesis of 5-(Methylthio)-1H-tetrazole :
-
Alkylation with 4-Fluorobenzyl Bromide :
Key Data
| Step | Reactants | Catalyst/Solvent | Temp/Time | Yield | Source |
|---|---|---|---|---|---|
| 1 | Methylthioacetonitrile + NaN | OSU-6, DMF | 90°C, 4h | 87% | |
| 2 | Alkylation with 4-FBrBz | DIAD/PPh, THF | RT, 18h | 65–72% |
Advantages : Mild conditions; high functional group tolerance.
Limitations : Predominantly yields 2-alkylated products unless directed.
One-Pot Multi-Component Condensation
Procedure
Key Data
| Step | Reactants | Conditions | Yield | Source |
|---|---|---|---|---|
| 1 | Aldehyde + malononitrile + NaN | Ultrasonication | 89% | |
| 2 | Thioetherification | NaH, THF | 75% |
Advantages : Scalable; solvent-free option available.
Limitations : Requires post-synthetic modification for SCH group.
Photoinduced Denitrogenation-Cycloaddition
Procedure
Key Data
| Step | Reactants | Conditions | Yield | Source |
|---|---|---|---|---|
| 1 | Mitsunobu alkylation | DIAD/PPh, THF | 68% | |
| 2 | Photoinduced cyclization | UV, CHCN | 45% |
Advantages : Enables complex scaffold formation.
Limitations : Low yield due to competing dimerization.
Comparative Analysis of Methods
| Method | Key Advantage | Yield Range | Complexity | Scalability |
|---|---|---|---|---|
| Suzuki-Thiolation | High regioselectivity | 60–85% | Moderate | High |
| Microwave Cyclization | Rapid synthesis | 78–84% | High | Moderate |
| Mitsunobu Alkylation | Mild conditions | 65–72% | Low | High |
| One-Pot Condensation | Solvent-free option | 75–89% | Low | High |
| Photoinduced | Scaffold diversity | 45–68% | High | Low |
Mechanistic Insights
Chemical Reactions Analysis
1-(4-Fluorophenyl)-5-(methylthio)-1H-tetrazole can undergo various reactions:
Substitution Reactions: The compound’s thiol group (methylthio) can participate in nucleophilic substitution reactions.
Oxidation/Reduction Reactions: The fluorophenyl group may be subject to oxidation or reduction processes.
Ring-Opening Reactions: The tetrazole ring can open under specific conditions, leading to new products .
Common reagents include bases (such as sodium hydroxide), acids (such as hydrochloric acid), and oxidizing agents (such as hydrogen peroxide).
Scientific Research Applications
1-(4-Fluorophenyl)-5-(methylthio)-1H-tetrazole finds applications in various fields:
Medicinal Chemistry: Researchers explore its potential as a drug scaffold due to its unique structure.
Biological Studies: It may serve as a probe for investigating biological processes.
Materials Science: The compound’s properties could contribute to novel materials.
Organic Synthesis: It acts as a building block for more complex molecules .
Mechanism of Action
The exact mechanism by which 1-(4-Fluorophenyl)-5-(methylthio)-1H-tetrazole exerts its effects depends on its specific application. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Substituent Variations on the Aryl Group
Halogenated Aryl Derivatives
- 1-(4-Chlorophenyl)-5-methyl-1H-tetrazole: Exhibits a melting point of 148–150°C and a yield of 78% via direct synthesis.
- 1-(4-Bromophenyl)-5-methyl-1H-tetrazole : Higher molecular weight (249.1 g/mol) due to bromine substitution, leading to a lower predicted boiling point (482°C) compared to the fluorophenyl analog .
- 1-(4-Iodophenyl)-5-methyl-1H-tetrazole : The iodine atom introduces steric bulk and polarizability, which may reduce reaction yields (65%) compared to lighter halogens .
Methoxy and Naphthyl Derivatives
- 1-(4-Methoxyphenyl)-5-[[(4-methoxyphenyl)methyl]thio]-1H-tetrazole : Predicted density (1.28 g/cm³) and boiling point (522°C) are higher than fluorophenyl analogs due to increased aromatic stacking from methoxy groups .
- 5-Methyl-1-(4’-methylnaphthalen-1’-yl)-1H-tetrazole : The naphthyl group enhances hydrophobicity, making this derivative less water-soluble than the fluorophenyl variant .
Variations in the 5-Position Substituent
- 5-(Methylthio)-1H-tetrazole : The parent compound without an aryl group has a melting point of 149–152°C and a predicted pKa of 3.83, indicating moderate acidity. The addition of the 4-fluorophenyl group in the target compound increases molecular weight (C₈H₆FN₄S; 213.22 g/mol) and likely elevates the melting point .
- 2-((1H-Tetrazol-5-yl)thio)-1-(4-fluorophenyl)ethanol: Features an ethanol-thio bridge, introducing hydroxyl functionality. IR data show a broad -NH stretch at 3449 cm⁻¹ and a C-S-C peak at 1014 cm⁻¹, distinct from the methylthio group’s simpler spectral profile .
- 5-(4-Fluorophenyl)-1H-tetrazole : Synthesized via Suzuki coupling (42% yield), this analog lacks the methylthio group, reducing sulfur-based reactivity but maintaining the fluorophenyl electronic effects .
Physical and Spectroscopic Properties
Biological Activity
1-(4-Fluorophenyl)-5-(methylthio)-1H-tetrazole is a compound that belongs to the class of tetrazoles, which are known for their diverse biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented as follows:
- Chemical Formula : C₇H₈F N₄S
- Molecular Weight : 188.23 g/mol
The presence of the fluorophenyl group and the methylthio substituent contributes to its unique chemical reactivity and biological profile.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, revealing its potential as an anticancer agent and its interaction with specific biological targets.
Anticancer Activity
Recent studies have demonstrated that tetrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various human cancer cell lines, including:
- Prostate Cancer (DU-145)
- Cervical Cancer (HeLa)
- Lung Adenocarcinoma (A549)
- Liver Cancer (HepG2)
- Breast Cancer (MCF-7)
Table 1 summarizes the IC₅₀ values for related tetrazole compounds against these cancer cell lines:
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| This compound | A549 | 0.246 |
| Similar Tetrazole Derivative | HeLa | 0.054 |
| Similar Tetrazole Derivative | MCF-7 | 0.048 |
These findings suggest that the compound may inhibit cell proliferation and induce apoptosis through various mechanisms, including tubulin polymerization inhibition .
The mechanisms underlying the biological activity of this compound include:
- Tubulin Binding : The compound has been shown to bind to the colchicine site on β-tubulin, disrupting microtubule dynamics essential for cell division.
- Apoptosis Induction : It activates caspases involved in the apoptotic pathway, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : The compound causes cell cycle arrest at the G2/M phase, preventing further proliferation of cancer cells .
Study 1: In Vitro Cytotoxicity
In a study evaluating a series of tetrazole derivatives, this compound exhibited notable cytotoxicity against A549 lung adenocarcinoma cells. The study utilized the MTT assay to determine cell viability post-treatment. The results indicated an IC₅₀ value of approximately 0.246 µM, highlighting its potency compared to standard chemotherapeutic agents .
Study 2: Structural Activity Relationship (SAR)
A comprehensive SAR analysis was conducted on a series of tetrazole compounds, including this compound. Modifications in substituents were correlated with changes in anticancer activity, demonstrating that the fluorine atom significantly enhances potency by increasing lipophilicity and improving binding affinity to target proteins .
Q & A
Q. What are the standard synthetic routes for 1-(4-Fluorophenyl)-5-(methylthio)-1H-tetrazole, and how do reaction conditions influence yield?
The compound can be synthesized via heterocyclic condensation using PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C. Key steps include:
- Reacting substituted phenylethanol derivatives with chlorobenzoyl chloride.
- Monitoring reaction progress via TLC and isolating the product via ice-water quenching and recrystallization. Optimal conditions (e.g., solvent polarity, catalyst loading, and temperature) significantly affect yield, with PEG-400 enhancing solubility and clay catalysts promoting regioselectivity .
Q. Which spectroscopic techniques are critical for characterizing this tetrazole derivative?
Essential techniques include:
- IR spectroscopy : Identifies functional groups (e.g., -NH at ~3449 cm⁻¹, C-S-C at ~1014 cm⁻¹) .
- ¹H NMR : Reveals aromatic protons (δ 7.87–8.18 ppm) and methylthio groups (δ 2.50–2.70 ppm) .
- EIMS : Confirms molecular ion peaks (e.g., [M⁺] at m/z 289) and fragmentation patterns .
Q. How can researchers design preliminary bioactivity assays for this compound?
- Antimicrobial testing : Use agar dilution methods against Gram-positive/negative bacteria and fungi, with MIC (Minimum Inhibitory Concentration) determination .
- Cytotoxicity assays : Employ MTT or SRB protocols on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced Research Questions
Q. How can conflicting elemental analysis data (e.g., C/H/N discrepancies) be resolved during purity assessment?
Discrepancies (e.g., C: 49.04% calc. vs. 49.01% obs.) arise from hygroscopicity or incomplete combustion. Mitigation strategies:
- Perform triple recrystallization to remove impurities.
- Cross-validate with high-resolution mass spectrometry (HRMS) and combustion analysis .
Q. What strategies optimize regioselectivity in synthesizing tetrazole-thioether derivatives?
Q. How does pH stability impact the compound’s applicability in biological assays?
The tetrazole ring remains stable across pH 2–12 due to resonance stabilization, making it suitable for:
- Oral drug formulations (resistant to gastric pH).
- Long-term storage in aqueous buffers .
Q. What computational methods validate the compound’s structural and electronic properties?
- DFT calculations : Predict bond lengths/angles (e.g., C-S-C ~1.81 Å) and compare with X-ray crystallography data.
- Molecular docking : Simulate interactions with target proteins (e.g., cyclooxygenase-2) to rationalize bioactivity .
Methodological Challenges
Q. How to address low yields in multi-step syntheses involving tetrazole-thioether linkages?
- Stepwise optimization : Isolate intermediates (e.g., phenylethanol derivatives) before tetrazole cyclization.
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes, improving yield by 15–20% .
Q. What analytical workflows resolve overlapping NMR signals in crowded aromatic regions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
